2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
The compound is related to the thieno[3,2-d]pyrimidin-4-amine class, which has been the subject of various synthetic and chemical transformation studies. For instance, derivatives of thieno[2,3-d]pyrimidine, similar in structural motifs, have been explored for their synthesis pathways and the formation of various substituted derivatives through reactions with nucleophilic reagents such as methanol and amines (Grinev & Kaplina, 1985). These synthetic approaches highlight the versatility of thienopyrimidine derivatives in chemical transformations, offering potential pathways for synthesizing the compound of interest.
Biological Activities
Thienopyrimidine derivatives also exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. A study on new thienopyrimidine derivatives demonstrated antimicrobial and anti-inflammatory properties, suggesting the potential of these compounds in treating infections and inflammation (Tolba et al., 2018). This indicates the broader applicability of thieno[3,2-d]pyrimidin-4-amine derivatives in pharmaceutical research, potentially including the compound .
Anticancer Potential
The structural motif of thieno[3,2-d]pyrimidin-4-amine has been linked to anticancer activity. Research on microwave-assisted synthesis of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, envisioned as bioisosteric analogues of known anticancer agents, demonstrated inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020). This suggests that 2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine and related compounds could be explored for their anticancer potential, offering a promising area for future research.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-14-8-6-13(7-9-14)12-22-20-18-17(10-11-26-18)23-19(24-20)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYVWXTQRTNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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